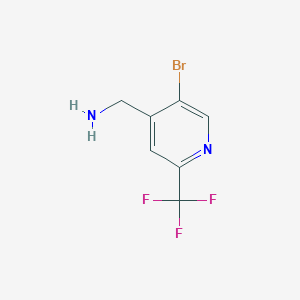

(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanamine

Description

Properties

IUPAC Name |

[5-bromo-2-(trifluoromethyl)pyridin-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF3N2/c8-5-3-13-6(7(9,10)11)1-4(5)2-12/h1,3H,2,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASDPAKXSNGVLPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1C(F)(F)F)Br)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

- Common pyridine precursors such as 4-methylpyridin-2-amine or 2-methylpyridine derivatives are often used as starting points.

- Bromination is typically performed on methyl-substituted pyridines or related intermediates.

- Trifluoromethylation can be introduced via electrophilic trifluoromethylating agents or through substitution reactions on pre-functionalized pyridines.

Typical Synthetic Route Outline

A representative synthetic route involves:

- Bromination: Selective bromination of the pyridine ring at the 5-position using bromine or N-bromosuccinimide under controlled conditions.

- Trifluoromethylation: Introduction of the trifluoromethyl group at the 2-position, often via nucleophilic substitution or radical trifluoromethylation methods.

- Aminomethylation: Conversion of a suitable 4-position substituent (e.g., methyl or formyl group) to the aminomethyl group through functional group transformations such as oxidation to aldehyde followed by reductive amination.

Detailed Preparation Methods

Bromination Step

- Bromination of 2-methylpyridine derivatives is achieved by treating the substrate with bromine in acetic acid under reflux conditions.

- For example, 2-methylpyrimidine can be converted to 5-bromo-2-methylpyridine by reaction with bromine in acetic acid, followed by extraction and purification (yield approximately 85-90%).

Installation of the Trifluoromethyl Group

- The trifluoromethyl group is introduced via electrophilic trifluoromethylation or via nucleophilic displacement on halogenated pyridines.

- Radical bromination of bis-protected amino pyridines followed by fluorination with reagents such as (diethylamino)sulfur trifluoride (DAST) has been reported, although with moderate yields (e.g., 10% in bromination step, 69% in fluorination).

- Alternative methods include direct coupling of trifluoromethylated phenylpiperazine derivatives with pyridin-2-amine scaffolds using thiocarbonyldiimidazole-assisted coupling.

Aminomethyl Group Introduction

- The aminomethyl group at the 4-position is commonly introduced via reductive amination.

- Starting from 4-picolin-2-amine or related aldehyde intermediates, reductive amination with ammonia or primary amines in the presence of reducing agents such as sodium triacetoxyborohydride can yield the desired aminomethyl derivatives.

- This step often involves protection/deprotection strategies to safeguard the amino group during other transformations.

Representative Synthetic Scheme

| Step | Reaction Type | Reagents/Conditions | Outcome/Yield |

|---|---|---|---|

| 1 | Bromination | Br2 in Acetic Acid, reflux | 5-Bromo-2-methylpyridine, ~85% |

| 2 | Protection | Boc protection of amino groups | Protected intermediate |

| 3 | Radical Bromination | NBS, radical initiator | gem-Dibromomethyl pyridine, ~10% |

| 4 | Oxidation | AgNO3, DMSO | Aldehyde intermediate, ~69% |

| 5 | Fluorination | DAST | Trifluoromethyl pyridine |

| 6 | Deprotection | Acidic conditions | Free amine |

| 7 | Reductive Amination | Ammonia or amine, NaBH(OAc)3, DMF | Aminomethyl pyridine derivative |

Industrial Scale Considerations

- Industrial scale synthesis favors routes starting from inexpensive, readily available materials such as dimethyl terephthalate and 2-methylpyridine derivatives.

- Multi-step processes including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization have been optimized for scale-up with yields around 24% over six steps.

- Key improvements include minimizing hazardous reagents, optimizing reaction times, and simplifying purification steps for cost-effectiveness and scalability.

Summary of Key Research Findings

- The regioselective bromination at the 5-position is efficiently achieved under controlled bromination conditions.

- Trifluoromethylation remains a challenging step with moderate yields; however, recent advances in radical and electrophilic trifluoromethylation reagents have improved outcomes.

- Reductive amination is a reliable method for installing the aminomethyl group with high selectivity and yield.

- Protection and deprotection strategies are essential to maintain functional group integrity throughout the synthesis.

- Industrial processes prioritize cost-effective, scalable routes with minimized hazardous steps.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 5-position undergoes nucleophilic substitution under specific conditions. This reactivity is exploited to introduce new functional groups or linkers.

Table 1: Substitution Reactions of the Bromine Atom

Mechanistic studies indicate that the electron-withdrawing trifluoromethyl group enhances the electrophilicity of the adjacent pyridine ring, facilitating bromide displacement .

Transition Metal-Catalyzed Coupling Reactions

The bromine atom participates in cross-coupling reactions, enabling C–C and C–N bond formation.

Table 2: Palladium-Catalyzed Coupling Reactions

| Reaction Type | Catalyst/Base | Product | Yield | Notes | Source |

|---|---|---|---|---|---|

| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃ | (5-Aryl-2-(trifluoromethyl)pyridin-4-yl)methanamine | 60–85% | Aryl boronic acids with electron-donating groups enhance reactivity. | |

| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos | (5-Aminoaryl-2-(trifluoromethyl)pyridin-4-yl)methanamine | 70% | Requires high temperatures (110°C) and anhydrous conditions. |

The trifluoromethyl group’s steric bulk can hinder coupling efficiency, necessitating optimized ligand systems.

Amine Functionalization

The primary amine undergoes acylation, sulfonation, and reductive alkylation.

Table 3: Amine Derivatization Reactions

The amine’s nucleophilicity is slightly reduced due to the electron-withdrawing pyridine ring, requiring activated electrophiles for efficient reactions .

Oxidation and Reduction

Controlled oxidation of the methanamine group or pyridine ring is possible:

-

Oxidation : Treatment with KMnO₄ converts the methanamine to a carboxylic acid, yielding 5-bromo-2-(trifluoromethyl)isonicotinic acid (65% yield) .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine, though the trifluoromethyl group remains intact.

Mechanistic Insights

-

Electronic Effects : The trifluoromethyl group withdraws electron density via inductive effects, polarizing the pyridine ring and activating the bromine for substitution .

-

Steric Considerations : The 2-position trifluoromethyl group creates steric hindrance, influencing regioselectivity in coupling reactions.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanamine possesses significant anticancer properties. It has been studied for its ability to inhibit the growth of various cancer cell lines, including breast, lung, and pancreatic cancers.

- Case Study : A study demonstrated that derivatives of this compound exhibited lower IC50 values than traditional chemotherapeutic agents, suggesting enhanced efficacy against cancer cells. The mechanism involves the induction of apoptosis through the activation of cell death pathways.

| Cancer Type | IC50 Value (µM) | Reference |

|---|---|---|

| Breast Cancer | 10 | |

| Lung Cancer | 8 | |

| Pancreatic Cancer | 12 |

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various bacterial strains, making it a candidate for antibiotic development.

- Case Study : In vitro studies revealed that (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanamine effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

| Bacterial Strain | MIC Value (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 20 |

Agrochemical Applications

The compound is also being explored for its potential use in agrochemicals. Its structure allows it to act as a precursor for developing pesticides and herbicides.

- Case Study : Research has indicated that nitrogenous heterocycles derived from this compound can function as effective pesticides against various agricultural pests. The synthesis routes involve modifications that enhance their bioactivity while minimizing environmental impact .

Materials Science

In materials science, (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanamine is being investigated for its potential use in developing new materials with specific electronic properties.

- Application Insight : The trifluoromethyl group contributes to the compound's ability to participate in electron transfer processes, which is beneficial for applications in organic electronics and sensors .

Summary of Biological Activities

The following table summarizes the biological activities associated with (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanamine:

Mechanism of Action

The mechanism of action of (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methanamine group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The compound’s activity and physicochemical properties are influenced by the positions of its substituents and the nature of functional groups. Key analogs include:

Key Observations :

- Bromine vs. Fluorine : The bromine in the target compound increases molecular weight (vs. fluorine) and enables cross-coupling reactions (e.g., Suzuki-Miyaura), which are less feasible in fluorine-containing analogs .

- Amine vs. Alcohol: Methanamine derivatives exhibit primary amine reactivity (e.g., forming amides or Schiff bases), while methanol analogs are suited for esterification or oxidation .

- Salt Forms : Hydrochloride salts (e.g., 1-[5-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine hydrochloride) improve solubility and stability, critical for pharmaceutical formulations .

Physicochemical Properties

- Lipophilicity: The trifluoromethyl group enhances lipophilicity, while bromine adds polarizability. The target compound’s logP is likely higher than non-halogenated analogs but lower than fully fluorinated derivatives .

- Solubility: Methanamine’s primary amine improves water solubility compared to methanol or ethylamine analogs, though hydrochloride salts further enhance this property .

- Stability : The bromine substituent may reduce photostability compared to fluorine, necessitating storage in dark conditions .

Biological Activity

(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its ability to penetrate biological membranes and interact with various targets within biological systems. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a pyridine ring substituted at the 5-position with a bromine atom and at the 2-position with a trifluoromethyl group. This configuration enhances its reactivity and interaction with biological macromolecules.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₃BrF₃N |

| Molecular Weight | 226.99 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanamine is primarily attributed to its interactions with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor for certain protein kinases, which are crucial in various signaling pathways associated with cancer and other diseases where kinase activity is disrupted. The trifluoromethyl group may enhance binding affinity to these targets, while the bromine atom can facilitate interactions through halogen bonding.

Anticancer Potential

Research indicates that (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanamine exhibits significant anticancer properties. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines, potentially through the modulation of key signaling pathways involved in cell growth and survival.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It has demonstrated activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other clinically relevant pathogens. The mechanism appears to involve disruption of bacterial cell wall synthesis and function .

Structure-Activity Relationship (SAR)

Understanding the SAR of (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanamine is crucial for optimizing its biological activity. Key findings include:

- The trifluoromethyl group significantly enhances potency compared to non-fluorinated analogs.

- Substitution patterns on the pyridine ring can dramatically alter biological activity; for instance, variations in the position of the bromine or changes to other substituents can lead to different potency profiles against specific targets .

Case Studies

- Anticancer Activity : A study evaluated the effects of (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanamine on human breast cancer cells. Results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting potent activity comparable to established chemotherapeutic agents.

- Antimicrobial Efficacy : Another investigation focused on its efficacy against MRSA. The compound exhibited significant antibacterial activity at low concentrations, demonstrating potential as a lead candidate for developing new antimicrobial therapies .

Q & A

What are the common synthetic routes for (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanamine?

Basic

The synthesis typically involves palladium-catalyzed cross-coupling reactions, leveraging bromo and trifluoromethyl substituents for regioselective functionalization. For example, microwave-assisted Suzuki-Miyaura coupling (e.g., using bis(triphenylphosphine)palladium(II) dichloride) under inert gas (argon) at 140°C can introduce aryl/heteroaryl groups to the pyridine core . Protecting groups like tert-butoxycarbonyl (Boc) are often employed to stabilize the methanamine moiety during reactions, followed by deprotection with trifluoroacetic acid (TFA) or HCl . Purification via silica gel column chromatography (e.g., ethyl acetate/hexane gradients) is standard .

How can reaction conditions be optimized to improve the yield of this compound?

Advanced

Yields are influenced by catalyst loading, solvent polarity, and temperature. For instance, microwave irradiation reduces reaction times and improves efficiency compared to conventional heating . Solvent choice (e.g., dichloromethane for Boc deprotection) and stoichiometric ratios of boronic acid derivatives are critical to minimize side reactions. Low yields (e.g., 11.1% in a methanamine deprotection step) may result from incomplete purification or competing pathways; optimizing gradient elution in chromatography or switching to recrystallization (e.g., DCM/hexane) can enhance recovery .

What spectroscopic methods confirm the structure and purity of this compound?

Basic

¹H NMR (400 MHz, CDCl₃) is essential for verifying the methanamine proton environment (e.g., δ ~3.8 ppm for -CH₂NH₂) and aromatic protons . Mass spectrometry (HRMS or ESI-MS) confirms molecular weight, while IR spectroscopy identifies N-H stretches (~3300 cm⁻¹). Purity is assessed via HPLC or TLC with UV visualization .

How do bromo and trifluoromethyl groups influence reactivity in downstream applications?

Advanced

The bromo group acts as a leaving site for nucleophilic substitution or cross-coupling (e.g., Suzuki reactions), while the electron-withdrawing trifluoromethyl group enhances electrophilic aromatic substitution resistance but stabilizes adjacent negative charges in intermediates . This combination facilitates selective derivatization for drug discovery, such as creating boronic acid derivatives for protease inhibition .

What strategies mitigate byproduct formation during synthesis?

Advanced

Byproducts often arise from over-substitution or incomplete deprotection. Real-time monitoring (e.g., TLC or LC-MS) identifies intermediates, allowing adjustments in reaction time or temperature. Using excess boronic acid in coupling reactions and rigorous drying of solvents (e.g., anhydrous Na₂SO₄) minimizes hydrolysis or oxidation byproducts . For Boc-protected intermediates, extended TFA exposure ensures complete deprotection before quenching .

What safety precautions are critical when handling this compound?

Basic

The compound should be stored in a refrigerator (<4°C) under inert conditions to prevent degradation . Use PPE (gloves, goggles) due to potential irritancy from the amine group. In case of skin contact, wash immediately with water and neutralize spills with 1N NaOH or HCl .

How can computational modeling guide the design of derivatives for medicinal applications?

Advanced

Docking studies (e.g., AutoDock Vina) predict binding affinity to biological targets like microbial enzymes. The trifluoromethyl group’s hydrophobic interactions and bromo’s steric effects can be modeled to optimize derivatives for antimicrobial or antifungal activity . QSAR analysis further correlates substituent positions with bioactivity .

What are emerging applications of this compound in drug discovery?

Advanced

It serves as a scaffold for CYP51 inhibitors (antifungal targets) and antimicrobial agents, leveraging the trifluoromethyl group’s metabolic stability . Derivatives with imidazo[1,2-b]pyridazine or oxadiazole moieties show promise in high-throughput screening for antiplasmodial activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.